alpha-Amino-cyclobutaneacetic acid tert-butyl ester
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Overview
Description
Alpha-Amino-cyclobutaneacetic acid tert-butyl ester is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound consists of a cyclobutane ring, an amino group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alpha-Amino-cyclobutaneacetic acid tert-butyl ester typically involves the esterification of alpha-Amino-cyclobutaneacetic acid with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . This reaction proceeds under mild conditions and yields the desired tert-butyl ester efficiently.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids . This method is favored due to the availability of starting materials and the high yields achieved. safety improvements have been made to handle the flammable isobutene more effectively.
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-cyclobutaneacetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas with nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NaOCH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-Amino-cyclobutaneacetic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Amino-cyclobutaneacetic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups . This process often involves the formation of a tetrahedral intermediate, facilitated by the nucleophilic behavior of the tert-butoxide anion .
Comparison with Similar Compounds
Similar Compounds
Beta-Keto Esters: These compounds also contain ester groups and undergo similar transesterification reactions.
Alpha-Keto Esters: Similar in structure but differ in reactivity and applications.
Gamma-Keto Esters: These compounds have different positional isomers and exhibit unique chemical behaviors.
Uniqueness
Alpha-Amino-cyclobutaneacetic acid tert-butyl ester is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications.
Properties
IUPAC Name |
tert-butyl 2-amino-2-cyclobutylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)7-5-4-6-7/h7-8H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRISVFMSQTDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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